2-(furan-2-amido)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-4-carboxamide
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Overview
Description
2-(furan-2-amido)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-4-carboxamide is a complex organic compound that features a combination of furan, benzothiazole, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-amido)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan-2-amido intermediate: This step involves the reaction of furan-2-carboxylic acid with an amine to form the furan-2-amido group.
Synthesis of the benzothiazole intermediate: 6-methyl-1,3-benzothiazole is synthesized through the cyclization of appropriate precursors under acidic conditions.
Coupling reaction: The furan-2-amido intermediate is then coupled with the benzothiazole intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-amido)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The oxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
2-(furan-2-amido)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(furan-2-amido)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as kinases and proteases that are involved in cell signaling pathways.
Pathways Involved: The compound interferes with the signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-amido)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-thiazole-4-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.
2-(furan-2-amido)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-imidazole-4-carboxamide: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 2-(furan-2-amido)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-4-carboxamide lies in its combination of furan, benzothiazole, and oxazole moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O4S/c1-13-4-9-16-19(11-13)32-22(25-16)14-5-7-15(8-6-14)24-20(28)17-12-31-23(26-17)27-21(29)18-3-2-10-30-18/h2-12H,1H3,(H,24,28)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRVMQBPOIAEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=COC(=N4)NC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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